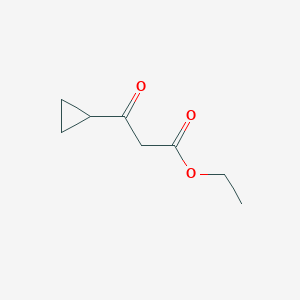![molecular formula C8H12N2O2 B141430 Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate CAS No. 158664-54-1](/img/structure/B141430.png)
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate, also known as MM-DAS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MM-DAS belongs to the class of spirocyclic compounds, which are characterized by a unique molecular structure that makes them useful in a variety of fields, including medicinal chemistry, materials science, and catalysis. In
科学的研究の応用
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has potential applications in a variety of scientific research fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been shown to have antitumor activity against various cancer cell lines. It has also been studied as a potential treatment for other diseases, including Alzheimer's disease and Parkinson's disease. In materials science, Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been used to synthesize novel materials with unique properties, including luminescent materials and polymers. In catalysis, Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been used as a catalyst in various chemical reactions, including the synthesis of chiral compounds.
作用機序
The exact mechanism of action of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which are enzymes that play a role in cell signaling pathways. The inhibition of these enzymes and pathways may contribute to the antitumor and other therapeutic effects of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate.
生化学的および生理学的効果
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been shown to have various biochemical and physiological effects in cells and organisms. In addition to its antitumor activity, Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects in cells and animals. In addition, Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate has several advantages for use in lab experiments, including its unique molecular structure and potential therapeutic applications. However, the synthesis of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate is a complex process that requires specialized equipment and expertise. In addition, the cost of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate may be a limitation for some researchers, as it is a relatively new and specialized compound.
将来の方向性
There are several future directions for research on Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new therapeutic applications for Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate, including the treatment of other diseases beyond cancer and neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate and its effects on various enzymes and signaling pathways in cells. Finally, the development of new derivatives and analogs of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate may lead to the discovery of new compounds with even greater therapeutic potential.
合成法
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate can be synthesized through a multistep process that involves the reaction of various chemicals, including 2,3-dichloropyridine, pyrrolidine, and methyl acrylate. The synthesis of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate was first reported by researchers at Pfizer in 2009. The process involves the formation of a spirocyclic intermediate, which is then subjected to various reactions to produce the final product. The synthesis of Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate is a complex process that requires careful control of reaction conditions and purification steps to ensure the desired product is obtained.
特性
CAS番号 |
158664-54-1 |
|---|---|
製品名 |
Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate |
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC名 |
methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-7(6(11)12-2)5-8(3-4-8)10-9-7/h3-5H2,1-2H3 |
InChIキー |
IMGUSOZEWKKOJE-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CC2)N=N1)C(=O)OC |
正規SMILES |
CC1(CC2(CC2)N=N1)C(=O)OC |
同義語 |
4,5-Diazaspiro[2.4]hept-4-ene-6-carboxylicacid,6-methyl-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



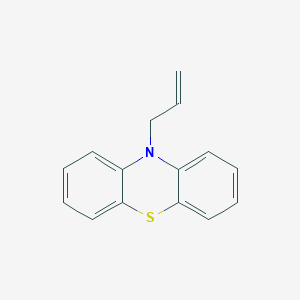
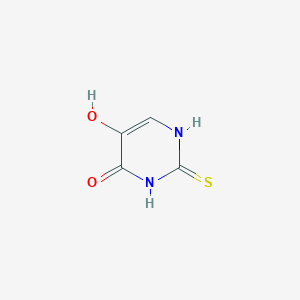

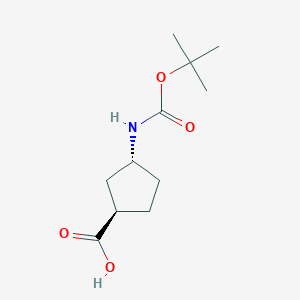
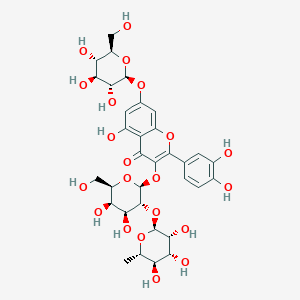
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)
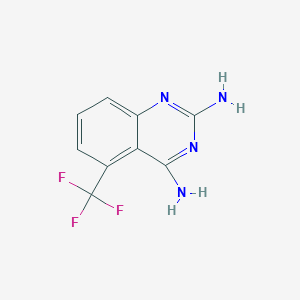
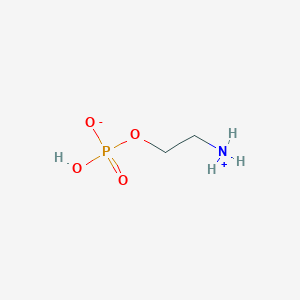
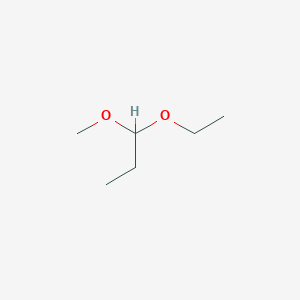
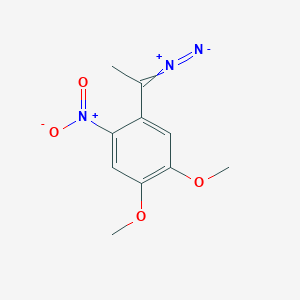
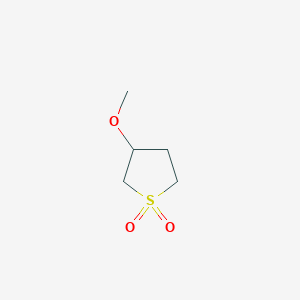
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)](/img/structure/B141374.png)
![1,4-Dioxa-7-thiaspiro[4.4]nonane](/img/structure/B141376.png)
